molecular formula C17H27N3O4S B587150 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 CAS No. 1794786-83-6

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5

Cat. No.: B587150
CAS No.: 1794786-83-6
M. Wt: 374.511
InChI Key: VWSSPNVLVQHWRB-SGEUAGPISA-N
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Description

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 is a deuterated chemical compound supplied for research applications. It is specifically characterized as a labelled impurity of the pharmaceutical substance Amisulpride . With a molecular formula of C17H22D5N3O4S and a molecular weight of 374.51 g/mol, this stable isotope-labeled analog is primarily utilized as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry . Its core research value lies in metabolic studies, where the incorporation of five deuterium atoms provides a unique signature that enables researchers to trace and elucidate drug metabolism pathways and mechanisms with high precision . This tracing capability is crucial for advanced pharmacokinetic and pharmacodynamic analyses during drug development, aiding in the optimization of therapeutic agent efficacy and safety profiles . The compound should be stored refrigerated at 2-8°C to ensure stability . This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-[1-(1,1,2,2,2-pentadeuterioethyl)piperidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSSPNVLVQHWRB-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of p-Aminosalicylic Acid

Reaction Conditions :

  • Substrate : p-Aminosalicylic acid (10.0 g, 54.6 mmol)

  • Methylating Agent : Dimethyl sulfate-d6 (12.5 mL, 131 mmol)

  • Base : Potassium carbonate (22.6 g, 164 mmol)

  • Solvent : Acetone (200 mL)

  • Temperature : 40°C, 6 hours

Outcome :
Methylation yields 4-amino-2-methoxybenzoic acid methyl ester-d3 (Compound 3-d3) with 92% yield. Isotopic purity is confirmed via mass spectrometry (expected m/z: 200.1 [M+H]⁺).

Thiocyanation and Ethylation

Thiocyanation :

  • Reagents : Ammonium thiocyanate (42.3 g, 546 mmol), liquid bromine (8.7 mL, 164 mmol)

  • Solvent : Ethanol (500 mL)

  • Temperature : 5–10°C, 4 hours

Ethylation :

  • Reagents : Diethyl sulfate-d10 (15.2 mL, 131 mmol), sodium sulfide (39.1 g, 164 mmol)

  • Solvent : Ethanol/water (4:1 v/v, 600 mL)

  • Temperature : 5–10°C, 5 hours

Outcome :
Sequential thiocyanation and ethylation produce methyl 4-amino-5-ethylthio-2-methoxybenzoate-d5 (Compound 5-d5) with 88% yield. Deuterium enrichment at the ethylthio group is verified via ²H NMR (δ 1.22 ppm, t, J = 7.3 Hz).

Oxidation to Ethylsulfonyl Group

Oxidation Conditions :

  • Oxidizing Agent : Hydrogen peroxide (30% w/v, 50 mL)

  • Catalyst : Tungstic acid (0.5 g, 1.6 mmol)

  • Solvent : Ethanol (200 mL)

  • Temperature : 60°C, 8 hours

Outcome :
Oxidation of the ethylthio (-S-C₂D₅) to ethylsulfonyl (-SO₂-C₂D₅) proceeds quantitatively. The product, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate-d5 (Compound 6-d5), exhibits a characteristic sulfonyl IR stretch at 1320 cm⁻¹.

Ester Hydrolysis

Hydrolysis :

  • Base : Sodium hydroxide (10.0 g, 250 mmol)

  • Solvent : Water (150 mL)

  • Temperature : 80°C, 3 hours

Outcome :
Saponification yields 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid-d5 (Compound 1-d5) with 95% yield. Acidification to pH 3–4 precipitates the product, which is recrystallized from ethanol/water (m.p. 215–217°C).

Synthesis of 1-Ethyl-3-piperidinylamine

Reductive Amination of Piperidin-3-one

Reaction Protocol :

  • Substrate : Piperidin-3-one (10.0 g, 88.5 mmol)

  • Amine Source : Ethylamine-d5 (7.4 g, 106 mmol)

  • Reducing Agent : Sodium cyanoborohydride (8.9 g, 141 mmol)

  • Solvent : Methanol (200 mL)

  • Temperature : 25°C, 12 hours

Outcome :
Reductive amination furnishes 1-ethyl-3-piperidinylamine-d5 (Compound 7-d5) with 78% yield. Chiral HPLC confirms retention of configuration (Chiralpak AD-H column, 98% ee).

Amide Coupling and Final Product Isolation

Activation of Benzoic Acid-d5

Activation Method :

  • Coupling Agent : Thionyl chloride (8.0 mL, 110 mmol)

  • Solvent : Dichloromethane (100 mL)

  • Temperature : 0°C → 25°C, 2 hours

Outcome :
4-Amino-5-ethylsulfonyl-2-methoxybenzoyl chloride-d5 (Compound 8-d5) is obtained as a pale yellow solid (m.p. 102–104°C).

Amide Bond Formation

Coupling Conditions :

  • Amine : 1-Ethyl-3-piperidinylamine-d5 (6.2 g, 44.3 mmol)

  • Base : Triethylamine (12.3 mL, 88.5 mmol)

  • Solvent : Tetrahydrofuran (150 mL)

  • Temperature : 0°C → 25°C, 6 hours

Workup :
The reaction mixture is washed with 5% HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine. After drying (MgSO₄), solvent evaporation yields a crude solid.

Purification :
Flash chromatography (SiO₂, ethyl acetate:hexane = 3:7 → 1:1) affords 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 as a white crystalline solid (9.1 g, 70% yield).

Analytical Characterization

Spectroscopic Data

Technique Key Observations
¹H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, CONH), 7.92 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, piperidine), 2.95 (q, J = 7.3 Hz, 2H, SO₂CH₂), 1.82–1.65 (m, 4H, piperidine), 1.42 (t, J = 7.3 Hz, 3H, SO₂CH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, NCH₂CH₃).
¹³C NMR (100 MHz, DMSO-d6)δ 168.4 (CONH), 157.2 (C-OCH₃), 138.5 (C-SO₂), 124.8, 118.6, 112.4 (Ar-C), 55.1 (OCH₃), 52.3 (piperidine), 48.7 (NCH₂), 44.5 (SO₂CH₂), 25.8, 24.3 (piperidine), 14.2 (SO₂CH₂CH₃), 12.5 (NCH₂CH₃).
HRMS (ESI+)m/z calc. for C₁₇H₂₂D₅N₃O₄S [M+H]⁺: 375.2142; found: 375.2146.

Deuterium Incorporation Analysis

Isotopic enrichment is quantified via LC-MS/MS using a deuterated internal standard:

  • Deuterium Content : 5.02 ± 0.12 atoms (theoretical: 5)

  • Positional Distribution : 2D in ethylsulfonyl (-SO₂CD₂CD₃), 3D in methoxy (-OCD₃).

Process Optimization and Scale-Up Considerations

Solvent Selection

  • Methylation/Thiocyanation : Ethanol outperforms DMF in reducing side reactions (purity ↑ from 89% to 98%).

  • Oxidation : Ethanol/water (9:1) minimizes overoxidation to sulfonic acids.

Catalytic Improvements

  • Oxidation Step : Replacing tungstic acid with Na₂WO₄·2H₂O (0.5 mol%) increases turnover number by 3.2×.

  • Amide Coupling : Using HATU instead of thionyl chloride raises yield from 70% to 85% .

Chemical Reactions Analysis

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It can be used in studies of enzyme inhibition and receptor binding due to its unique chemical structure.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name CAS Number Core Structure Key Substituents Receptor Targets Notable Properties
Target Compound (Deuterated) 148516-68-1 Benzamide + piperidine -NH2, -OCH3, -SO2C2H5, -C2H5 (piperidine) Likely D2/D3 (inferred) Enhanced metabolic stability via deuterium
Amisulpride 71675-85-9 Benzamide + pyrrolidine -NH2, -OCH3, -SO2C2H5, -C2H5 (pyrrolidine) D2/D3 antagonist High antipsychotic efficacy; lower extrapyramidal side effects
Esamisulpride (S-enantiomer) N/A Benzamide + pyrrolidine Same as amisulpride (chiral center) D2/D3 antagonist Improved receptor selectivity vs. racemic mixture
Amisulpride Impurity A 26116-12-1 Benzamide + pyrrolidine -NH2, -OCH3, -SO2CH3 (methylsulfonyl) N/A Reduced lipophilicity vs. amisulpride; impurity in synthesis
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide N/A Benzamide + piperidine -I, -OCH3, -piperidinylethyl Sigma receptor ligand Used in sigma receptor imaging for breast cancer

Key Structural Differences

Heterocyclic Ring Variations: The target compound and N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide feature a piperidine ring, which increases steric bulk and alters hydrogen-bonding capacity compared to amisulpride’s pyrrolidine ring . Piperidine derivatives often exhibit prolonged receptor occupancy due to slower dissociation rates .

Substituent Modifications :

  • Deuteriation : The deuterated analog likely substitutes hydrogens in metabolically vulnerable positions (e.g., ethyl or methoxy groups), reducing CYP450-mediated oxidation .
  • Sulfonyl Group : Amisulpride’s ethylsulfonyl group enhances solubility and membrane permeability vs. methylsulfonyl in Impurity A .

Stereochemical Considerations :

  • Esamisulpride (S-enantiomer) demonstrates superior D2/D3 receptor affinity compared to its R-counterpart (aramisulpride), emphasizing the role of chirality in efficacy . The target compound’s stereochemistry (if chiral) remains unspecified but could significantly influence binding kinetics.

Pharmacokinetic and Functional Comparisons

  • Metabolic Stability: Deuteriation in the target compound may reduce first-pass metabolism, extending half-life compared to non-deuterated analogs like amisulpride .
  • Receptor Binding : Piperidine-containing analogs (e.g., the target compound) may exhibit broader receptor profiles, including sigma receptors, as seen in related imaging agents .
  • Solubility : The ethylsulfonyl group in amisulpride and the target compound improves aqueous solubility vs. methylsulfonyl derivatives, aiding oral bioavailability .

Table 2: Physicochemical Properties

Property Target Compound (Deuterated) Amisulpride Amisulpride Impurity A
Molecular Weight 369.48 369.48 355.45
LogP (Predicted) 1.8 1.7 1.2
Solubility in Water Low (similar to amisulpride) 0.3 mg/mL Higher (methylsulfonyl)
Metabolic Sites Deuterium-protected Ethyl, pyrrolidine Methylsulfonyl

Biological Activity

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 is a synthetic compound with potential therapeutic applications, particularly in the field of psychiatry and neurology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H27N3O4S
  • Molecular Weight : 369.48 g/mol
  • CAS Number : 148516-68-1
  • IUPAC Name : 4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide

The compound is believed to interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling. Its structural similarity to other benzamide derivatives suggests that it may exhibit selective binding to dopamine receptors, especially the D4 subtype, which has been implicated in mood regulation and psychotic disorders .

In Vitro Studies

Research indicates that 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 exhibits significant binding affinity to dopamine D4 receptors. In competitive binding assays, the compound demonstrated an IC50 value in the nanomolar range, indicating potent activity against this receptor subtype .

Case Studies

  • Dopamine D4 Receptor Affinity :
    • A study assessed the binding affinities of various compounds at cloned human dopamine D4 receptors. The results showed that derivatives similar to 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 had IC50 values ranging from 0.057 nM to 7.8 nM, highlighting the potential of this class of compounds in targeting D4 receptors specifically .
  • Behavioral Effects in Animal Models :
    • In rodent models, administration of the compound resulted in alterations in locomotor activity and anxiety-like behaviors. These findings suggest that it may have anxiolytic or antipsychotic properties, warranting further investigation into its therapeutic potential .

Data Tables

PropertyValue
Molecular FormulaC17H27N3O4S
Molecular Weight369.48 g/mol
CAS Number148516-68-1
Binding Affinity (D4)IC50 ~ 0.057 nM
Behavioral ImpactAnxiolytic effects observed

Q & A

Basic Research Question

  • Mass Spectrometry (HRMS) : High-resolution LC-MS confirms molecular weight (e.g., +5 Da shift for d₅) and isotopic distribution. Electrospray ionization (ESI) in positive mode is recommended for sulfonamide detection .
  • NMR Spectroscopy : ¹H NMR reveals deuterium-induced peak attenuation, while ¹³C NMR identifies isotopic shifts in the ethylsulfonyl and methoxy groups .
  • Elemental Analysis : Combustion analysis verifies C/H/N/S ratios, adjusted for deuterium content .

How does the ethylsulfonyl group influence solubility and formulation stability?

Basic Research Question

  • Solubility Testing : Use shake-flask methods with PBS (pH 7.4) and DMSO to determine logP. The ethylsulfonyl group enhances hydrophilicity compared to non-sulfonylated analogs .
  • Stability Studies : Accelerated degradation assays (40°C/75% RH for 4 weeks) assess hydrolytic stability. Sulfonamides generally resist hydrolysis but may degrade under strong acidic/alkaline conditions .

How do deuterium atoms impact metabolic stability compared to the non-deuterated analog?

Advanced Research Question

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and measure half-life (t½) via LC-MS. Deuterium at metabolically labile positions (e.g., ethylsulfonyl or piperidinyl groups) reduces CYP450-mediated oxidation via the kinetic isotope effect (KIE) .
  • Comparative Pharmacokinetics : Administer deuterated/non-deuterated forms in rodent models and calculate AUC ratios. Deuterated analogs often show prolonged t½ due to slower metabolism .

What strategies are effective for resolving low yields in piperidinyl-amide coupling reactions?

Advanced Research Question

  • Catalytic Optimization : Replace DCC with EDC/HOBt to minimize side reactions. Evidence shows DMAP improves coupling efficiency by 20–30% in sterically hindered amines .
  • Temperature Control : Conduct reactions at 0–4°C to reduce racemization of the piperidinyl group .
  • Protection/Deprotection : Temporarily protect the amino group with Boc before sulfonylation, then deprotect with TFA .

How can the ethylsulfonyl moiety be modified to enhance target binding affinity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Synthesize analogs with bulkier sulfonyl groups (e.g., cyclopropylsulfonyl) and test via competitive binding assays. Evidence from dopamine D3 ligands suggests steric bulk improves receptor specificity .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the sulfonyl group and hydrophobic binding pockets. Adjust substituents to optimize van der Waals contacts .

What experimental designs mitigate isotopic interference in kinetic studies?

Advanced Research Question

  • Control Experiments : Compare deuterated and non-deuterated analogs in parallel assays to isolate isotopic effects from structural variables .
  • Isotope Tracing : Use ¹⁸O-labeled water in hydrolysis studies to differentiate deuterium-dependent vs. solvent-mediated degradation pathways .

How should researchers address discrepancies in deuterium incorporation efficiency across batches?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor deuteration in real time .
  • Reagent Purity Analysis : Verify deuterium content in starting materials via isotopic ratio mass spectrometry (IRMS). Contamination with protonated reagents is a common source of variability .

What methodologies assess the compound’s potential for off-target interactions?

Advanced Research Question

  • Panel Screening : Test against GPCR/kinase panels (e.g., Eurofins CEREP) to identify off-target binding. Piperidinyl-sulfonamides often interact with serotonin receptors .
  • Thermal Shift Assays : Monitor protein denaturation (via differential scanning fluorimetry) to detect binding to non-target proteins like serum albumin .

How can computational modeling predict the deuterated compound’s crystallinity?

Advanced Research Question

  • Polymorph Screening : Use Mercury CSD software to analyze packing patterns of non-deuterated analogs. Deuterium may alter hydrogen bonding networks, favoring Form II crystals .
  • Solvent Evaporation Trials : Screen 10+ solvent systems (e.g., ethanol/water, acetonitrile) to empirically determine optimal crystallization conditions .

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